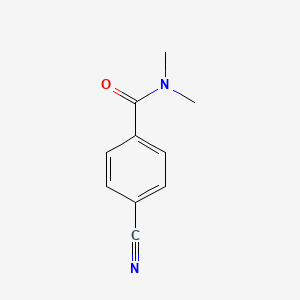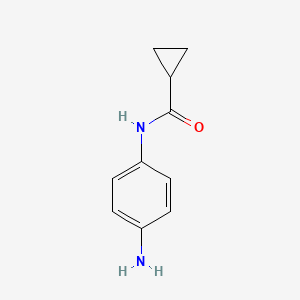
N-(4-aminophenyl)cyclopropanecarboxamide
説明
The compound "N-(4-aminophenyl)cyclopropanecarboxamide" is a cyclopropane derivative with an amide functional group and an aromatic amine. Cyclopropane derivatives are known for their unique chemical properties due to the strain in the three-membered ring, which can influence their reactivity and interactions with biological targets. Amides are common functional groups in medicinal chemistry, often contributing to the bioactivity of compounds due to their ability to engage in hydrogen bonding and other interactions.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the cyclopropane ring. However, several papers describe the synthesis of related compounds. For instance, the synthesis of a fluorinated polyamide using a diamine with a trifluoromethyl pendent group was achieved in two steps from cyclohexanedimethanol and nitrobenzotrifluoride . Another synthesis involved the preparation of an ether diamine monomer containing the cyclohexane structure, which was then used to synthesize novel polyamides . These methods could potentially be adapted for the synthesis of "N-(4-aminophenyl)cyclopropanecarboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which can impose conformational restrictions and steric repulsion between adjacent substituents . This can influence the overall shape and electronic distribution of the molecule, potentially affecting its biological activity. The crystal structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined, showing the cyclohexane ring in a chair conformation and stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, often facilitated by the ring strain. For example, the ketol-acid reductoisomerase inhibitor study involved the design and synthesis of cyclopropane derivatives, indicating that these compounds can act as enzyme inhibitors . The reactivity of the cyclopropane ring can be exploited in the design of bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can vary widely depending on the substituents attached to the ring. Polyamides derived from similar structures have shown good solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films . These properties are important for the practical application of these materials in various fields, including microelectronics and materials science. The cyclopropane derivatives' low dielectric constants and high transparency also make them suitable for electronic applications .
科学的研究の応用
Anticancer Activity
N-(4-aminophenyl)cyclopropanecarboxamide derivatives have demonstrated significant inhibitory activity against cancer cell lines. For instance, a compound synthesized from 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid showed notable anticancer properties (Lu et al., 2021). Moreover, other derivatives such as MGCD0103, a histone deacetylase inhibitor, have entered clinical trials due to their potential as anticancer drugs (Zhou et al., 2008).
Bradykinin B1 Antagonism
Studies on cyclopropanecarboxamide derivatives, including N-(4-aminophenyl)cyclopropanecarboxamide, have revealed their potential as bradykinin B1 antagonists. Modifications in these compounds improved pharmacokinetic profiles and central nervous system penetration (Kuduk et al., 2007).
Polyimide Synthesis
In the field of material science, derivatives of N-(4-aminophenyl)cyclopropanecarboxamide have been utilized in the synthesis of hyperbranched polyimides. These materials exhibit promising applications in gas separation due to their structural and thermal properties (Fang et al., 2000).
Synthesis of Novel Compounds
N-(4-aminophenyl)cyclopropanecarboxamide serves as an important intermediate in synthesizing various novel compounds. For instance, its derivatives have been used in the synthesis of NVP-BEZ-235, a notable therapeutic agent (Hou et al., 2016).
Development of NMDA Receptor Antagonists
Certain derivatives, like milnacipran, a clinically used antidepressant, and its analogs have been explored as NMDA receptor antagonists, showing potential for therapeutic applications in neurology (Shuto et al., 1995).
CDK and HDAC Inhibition
Novel inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have been synthesized from derivatives of N-(4-aminophenyl)cyclopropanecarboxamide. These compounds show potent anticancer activity, both in vitro and in vivo (Cheng et al., 2020).
Safety And Hazards
特性
IUPAC Name |
N-(4-aminophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOLSDDMVFYWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585432 | |
| Record name | N-(4-Aminophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)cyclopropanecarboxamide | |
CAS RN |
74617-73-5 | |
| Record name | N-(4-Aminophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



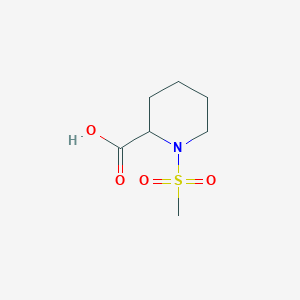
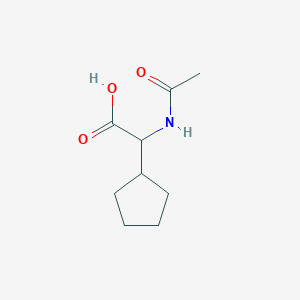
![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)
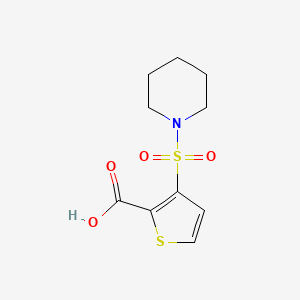
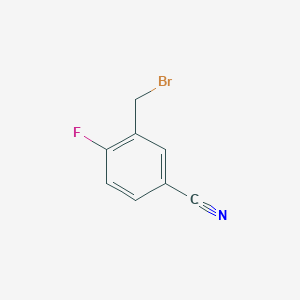
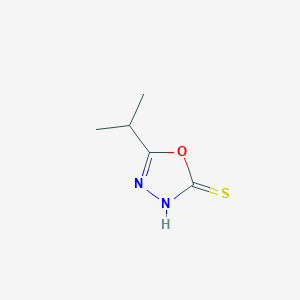
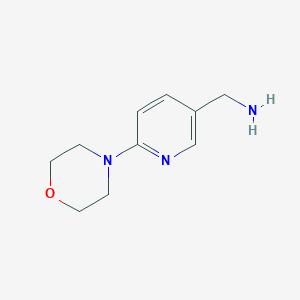
![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)




